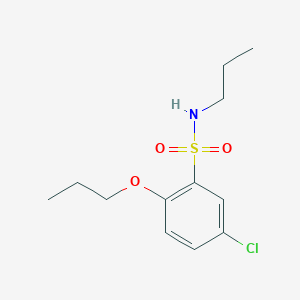![molecular formula C20H28N2O4S B272675 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol, also known as BNP-7787, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The exact mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is thought to act by binding to and inactivating reactive metabolites produced by chemotherapy drugs. These metabolites can cause damage to normal tissues, leading to side effects such as nausea, vomiting, and hair loss. By inactivating these metabolites, this compound can protect normal tissues from their toxic effects.
Biochemical and Physiological Effects:
In addition to its protective effects against chemotherapy-induced toxicity, this compound has been shown to have a variety of other biochemical and physiological effects. These include antioxidant and anti-inflammatory properties, as well as the ability to enhance the immune response. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
実験室実験の利点と制限
One advantage of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its ability to protect normal tissues from the toxic effects of chemotherapy drugs. This can allow researchers to use higher doses of chemotherapy drugs, which may enhance their effectiveness against cancer cells. However, one limitation of using this compound is that it may interfere with the activity of some chemotherapy drugs, reducing their effectiveness.
将来の方向性
There are several future directions for research on 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of new chemotherapy drugs that can be used in combination with this compound to enhance their effectiveness against cancer cells. Another area of interest is the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on normal tissues and cancer cells.
合成法
The synthesis method for 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-butoxy-1-naphthalenesulfonyl chloride, which is reacted with piperazine to form the intermediate 4-butoxy-1-naphthalenesulfonamide piperazine. This intermediate is then reacted with ethylene oxide to form the final product, this compound.
科学的研究の応用
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use in cancer treatment. It has been shown to protect normal tissues from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects.
特性
分子式 |
C20H28N2O4S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-[4-(4-butoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H28N2O4S/c1-2-3-16-26-19-8-9-20(18-7-5-4-6-17(18)19)27(24,25)22-12-10-21(11-13-22)14-15-23/h4-9,23H,2-3,10-16H2,1H3 |
InChIキー |
CYKXZVVRQIGPIG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
正規SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)





![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)